N-Methylsuccinimide

Descripción

Significance in Contemporary Chemical and Biological Research

The importance of N-Methylsuccinimide in modern research is multifaceted, spanning organic synthesis, physical chemistry, and toxicology.

Building Block in Organic Synthesis: this compound is a valuable reagent and building block in organic chemistry. guidechem.comcymitquimica.com It provides a versatile framework for introducing N-methyl groups into various molecules. guidechem.com The succinimide (B58015) structure itself is a key scaffold in the development of compounds with a range of biological activities, including potential anticonvulsant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.aikuey.net Research has shown that derivatives, such as those created by modifying the succinimide ring, can lead to compounds with potential therapeutic applications, including for neurological disorders and as antitumor agents. kuey.netontosight.ai

Model Compound for Mechanistic Studies: The structure of this compound makes it an ideal model compound for investigating fundamental chemical processes. chemicalbook.com Researchers have employed it to study the mechanism of enolization using density-functional theory (DFT) calculations. chemicalbook.com It has also been used to investigate hydrogen bonding interactions with other molecules, such as phenols. In a 1997 study, its thermochemical properties were measured to help understand the concept of antiaromaticity in related compounds like N-methylmaleimide. acs.org

Metabolite and Biomarker: A primary area of significance for this compound is its role as a metabolite of N-methyl-2-pyrrolidone (NMP), a solvent used extensively in industries such as microelectronics and petrochemicals. atamanchemicals.comlu.se Following human exposure to NMP, the solvent is metabolized in the body, leading to the formation of several byproducts, including 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then oxidized to this compound (MSI). lu.se The MSI can be further hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). lu.senih.gov Consequently, the presence and concentration of this compound in plasma and urine serve as a reliable biomarker for quantifying human exposure to NMP. chemicalbook.comnih.gov It is also identified as a key degradation product of NMP in industrial settings, such as microelectronic fabrication processes. researchgate.net

Research Applications: The antioxidant activity of N-methyl succinimide has been noted, suggesting potential for further exploration in related fields. kuey.net In polymer chemistry, succinimide derivatives are utilized as curing agents for materials like epoxy resins. kuey.net

| Area of Research | Specific Finding | Significance | Reference |

|---|---|---|---|

| Toxicology & Occupational Health | Identified as a major metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP). | Used as a biomarker in urine and plasma to monitor human exposure to NMP. | chemicalbook.comlu.senih.gov |

| Physical Organic Chemistry | Used as a model compound to study enolization mechanisms via DFT calculations. | Provides fundamental insights into organic reaction pathways. | chemicalbook.com |

| Medicinal Chemistry | The succinimide scaffold is present in derivatives with anticonvulsant properties. | Serves as a foundational structure for designing new therapeutic agents. | ontosight.aikuey.netontosight.ai |

| Thermochemistry | Enthalpy of formation was measured to probe the antiaromaticity of N-methylmaleimide. | Contributes to the fundamental understanding of chemical stability and reactivity. | acs.org |

| Materials Science | Identified as an oxidative degradation product of NMP in microelectronic fabrication. | Important for understanding and mitigating corrosion and contamination in industrial processes. | researchgate.net |

Structural Classification within Cyclic Imides and Heterocyclic Compounds

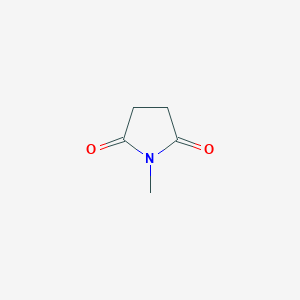

This compound is classified based on its distinct structural features. It is a cyclic imide, a functional group characterized by two carbonyl groups bonded to a single nitrogen atom within a ring. cymitquimica.comwikipedia.org The core of the molecule is a five-membered ring containing four carbon atoms and one nitrogen atom, which also classifies it as a heterocyclic compound. cymitquimica.com The systematic IUPAC name for this structure is 1-methylpyrrolidine-2,5-dione. nih.gov Its planar structure is a critical feature influencing its interactions within biological systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | nih.gov |

| Molecular Weight | 113.11 g/mol | nih.gov |

| CAS Number | 1121-07-9 | nih.gov |

| Appearance | White crystals | guidechem.comchemicalbook.com |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -389.7 ± 1.6 kJ mol⁻¹ | acs.org |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 80.1 ± 0.3 kJ mol⁻¹ | acs.org |

Historical Context and Evolution of Research Focus

Research interest in this compound has evolved significantly over time. Early studies often focused on its fundamental chemical reactivity. For instance, a 1993 report detailed the hydrogenation of this compound to N-methylpyrrolidinone using ruthenium-based catalytic systems, treating it as a model substrate to explore new synthetic methods. researchgate.net

Over the last few decades, the research focus has shifted dramatically towards its biological and industrial relevance. With the widespread use of N-methyl-2-pyrrolidone (NMP) as an industrial solvent, understanding its metabolic fate became crucial for occupational health and safety. atamanchemicals.comlu.se This led to numerous studies in the late 1990s and 2000s that identified and quantified this compound as a key human metabolite, establishing its role as a critical biomarker of NMP exposure. lu.senih.gov

In more recent years, the focus has broadened further. Contemporary research leverages this compound and the wider class of succinimides as versatile scaffolds in medicinal chemistry for developing new drugs and in materials science. ontosight.aikuey.net The compound also continues to serve as a reference point in advanced physical organic chemistry studies, helping to refine theoretical models of chemical structure and reactivity. jocpr.comacs.org This evolution reflects a journey from a simple organic molecule to a compound of significant interest in toxicology, pharmacology, and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEACNNYFNZCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149902 | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000192 [mmHg] | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-07-9 | |

| Record name | N-Methylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT9GT286W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization

Conventional Synthesis Routes

Conventional methods for synthesizing N-Methylsuccinimide are well-established and include oxidation, methylation, and cyclization followed by alkylation. These routes are often utilized in industrial-scale production.

Reaction of N-Methylpyrrolidone under Controlled Conditions

This compound can be synthesized through the controlled oxidation of N-Methyl-2-pyrrolidone (NMP). The oxidation specifically targets the 5-position of the NMP ring. itwreagents.com This process can proceed through various intermediates, such as 5-hydroxy-N-methyl-2-pyrrolidone, which is then further oxidized to form the target this compound. acs.orgatamanchemicals.com

The reaction can be influenced by factors such as temperature, pressure, and the presence of oxygen or other oxidizing agents. acs.orgdss.go.th For a selective preparation, powerful oxidants like ruthenium tetroxide have been effectively used. itwreagents.com In other instances, advanced oxidation processes involving ozone and hydrogen peroxide under alkaline conditions have been shown to convert NMP into this compound. dss.go.th

Methylation of Succinimide (B58015) with Methanol (B129727)

A widely employed industrial method for producing this compound is the direct alkylation of succinimide using methanol. acs.org This exothermic reaction proceeds via nucleophilic substitution. The process is typically performed at high temperatures and pressures to achieve optimal yields.

Studies have shown that reacting succinimide and methanol can yield this compound with high efficiency, although the yield can decrease with extended reaction times. For instance, an initial yield of 87.5% can be achieved in 0.5 hours, which may decrease to 82.3% after 2.5 hours. To optimize this synthesis, precise control over reaction parameters is critical.

| Parameter | Value |

|---|---|

| Temperature | ~300 °C |

| Pressure | 20–30 bar (N₂) |

| Reaction Time | 0.5–5 hours |

| Yield | 80–87.5% |

Cyclization of Diammonium Succinate (B1194679) Followed by Alkylation

This two-step synthetic route involves the initial conversion of diammonium succinate into succinimide, which is then alkylated to produce this compound. pnnl.gov

Step 1: Cyclization of Diammonium Succinate: An aqueous solution of diammonium succinate (typically 50% by weight) undergoes vacuum distillation at approximately 50°C. This step removes water and ammonia, driving the cyclization to form succinimide with a near-quantitative conversion.

Step 2: Alkylation with Methanol: The resulting succinimide is then alkylated with methanol under conditions similar to those described in section 2.1.2.

This integrated process provides a total yield of approximately 77% for this compound from diammonium succinate. This method is particularly adaptable for processes that utilize fermentation-derived succinic acid. pnnl.gov

Advanced and Specialized Synthesis Approaches

Modern synthetic chemistry offers more advanced and specialized techniques that can provide advantages such as faster reaction times, higher yields, and greener reaction conditions.

Microwave-Assisted Synthesis from Succinic Anhydride (B1165640) and Methylamine (B109427) Hydrochloride

Microwave-assisted organic synthesis (MAOS) presents a rapid and efficient method for producing this compound. This approach involves the reaction of succinic anhydride with methylamine hydrochloride under microwave irradiation. chemicalbook.com The reaction is typically complete within minutes and results in high yields of the pure product after crystallization. atamanchemicals.comchemicalbook.com

This lab-scale method is noted for its green chemistry attributes and significant reduction in reaction time compared to traditional heating methods. chemicalbook.com

| Parameter | Value |

|---|---|

| Reactants | Succinic anhydride, Methylamine hydrochloride |

| Temperature | 110 °C |

| Microwave Power | 850–900 W |

| Reaction Time | 1–3 minutes |

| Yield | ~90% |

Titanium Dioxide (TiO₂)-Mediated Photocatalysis of N-Methylmaleimide

A novel and green approach for synthesizing this compound involves the photocatalytic reduction of N-Methylmaleimide. This method utilizes titanium dioxide (TiO₂) as a photocatalyst and UVA irradiation. nih.gov The reaction hydrogenates the carbon-carbon double bond of the maleimide (B117702) ring to yield the corresponding succinimide. nih.gov

The process is conducted under anoxic conditions in a solvent mixture. A study demonstrated that using Aeroxide P25 TiO₂ in a methanol/acetonitrile mixture and irradiating for 17 hours resulted in a 90% yield of this compound. nih.gov This method highlights the potential of semiconductor photocatalysis for mild and effective reduction reactions. nih.gov

Grignard Alkylation Followed by Reduction

A notable synthetic route to derivatives of this compound involves the use of Grignard reagents. This method centers on the alkylation of this compound with Grignard reagents, which are generated from various alkyl halides. The subsequent reduction of the resulting intermediate leads to the formation of N-methyl-4-hydroxyalkanamides. middlebury.eduresearchgate.net This pathway has been effectively utilized to synthesize optically active 4-substituted γ-lactones. middlebury.edu The process begins with the preparation of N-methyl-4-hydroxyalkanamides from this compound through this Grignard-based alkylation and reduction sequence. middlebury.eduresearchgate.net The efficiency of the Grignard reaction can, however, be influenced by factors such as Wurtz coupling and the Schlenk equilibrium, which may lead to a decrease in yield. researchgate.net

Flow-Photochemical Synthesis Methodologies

Flow photochemistry presents a modern and efficient approach to chemical synthesis, offering advantages in scalability and control over reaction conditions. numberanalytics.com This technique has been applied to the synthesis of various compounds, including the photochemical [2 + 2] cycloaddition of alkenes with maleimides. acs.org For N-alkyl maleimides, these reactions can proceed with high yields under 370 nm irradiation without an external photocatalyst. acs.org The concept relies on irradiating a thin layer of reactants in a suitable solvent as it is pumped through a photoreactor. researchgate.net This method allows for precise control of irradiation time, temperature, and wavelength, leading to significantly shorter reaction times and excellent yields compared to conventional batch processes. researchgate.net While direct flow-photochemical synthesis of this compound is not extensively detailed in the provided context, the principles of flow photochemistry have been successfully applied to related structures, suggesting its potential applicability. acs.orgresearchgate.net For instance, scaling up photochemical reactions often involves transitioning to a continuous flow setup to improve light penetration and manage heat dissipation. numberanalytics.com

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, solvent systems, and precursor stoichiometry.

Temperature and Pressure Effects on Reaction Kinetics and Yield

Temperature and pressure are critical variables in the synthesis of this compound. Optimal yields, often exceeding 80%, are typically achieved at temperatures around 300°C and under nitrogen pressure of 20–30 bar. Elevated temperatures accelerate the reaction kinetics; however, they also increase the risk of thermal decomposition, necessitating precise temperature control. In some processes, the conversion to this compound is conducted at temperatures ranging from above 100°C to 300°C, with a preferred temperature of 280°C. google.com The ideal reaction temperature can also be influenced by the amount of water present, with higher temperatures improving efficiency in more aqueous environments. google.com

Role and Selection of Solvent Systems (e.g., Aqueous Methanol)

The choice of solvent plays a crucial role in the synthesis of this compound. An aqueous methanol solvent system, with approximately 23% succinimide by weight, is effective in preventing the hydrolysis of intermediate compounds, thereby maintaining selectivity towards the desired product. Methanol also serves as a reactant in methylation reactions. In some cases, the reaction is sensitive to the alcohol content, with higher concentrations of alcohol leading to increased yields of the N-alkylated product. google.com The use of a solvent can also be critical in preventing the hydrolysis of succinimide, which would otherwise reduce the final product yield. google.com

Stoichiometric Considerations for Precursor Ratios

The molar ratio of precursors is a key factor in balancing conversion rates and the formation of byproducts. In the methylation of succinimide with methanol, a methanol-to-succinimide molar ratio of 1.5:1 has been identified as a balanced condition. While an excess of methanol can increase the conversion of succinimide, it may also decrease selectivity due to the promotion of competing esterification reactions. The concept of mole ratios, derived from balanced chemical equations, is fundamental to stoichiometry and allows for the calculation of the theoretical yield of products from a given amount of reactants. libretexts.org

Catalyst Influence and Management (e.g., Alkaline Conditions, Catalyst Deactivation)

While some synthetic routes to this compound can proceed without a catalyst, the reaction can be enhanced under certain conditions. google.com Alkaline conditions, specifically a pH range of 10–12, have been shown to improve reactivity. In other processes, an acidic catalyst may be utilized. google.com

Catalyst deactivation is a significant concern in industrial-scale production. This loss of activity can occur through several mechanisms, including poisoning, coking (carbon deposition), thermal degradation, and mechanical crushing. ammoniaknowhow.comchemcatbio.org For instance, coke deposits on the catalyst's surface can block active sites. researchgate.net Sintering, or the growth of crystallites at high temperatures, can lead to a loss of active surface area. ammoniaknowhow.com The presence of water can also deactivate catalysts through mechanisms like deconstruction and leaching. chemcatbio.org Strategies to mitigate deactivation include periodic regeneration of the catalyst, such as through calcination to remove coke deposits, and improving the hydrothermal stability of the catalyst. chemcatbio.orgresearchgate.net

Purification Techniques for High-Purity this compound

The attainment of high-purity this compound (NMS) is critical for its various applications, necessitating effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method often depends on the scale of production, the initial purity of the crude product, and the desired final purity. Common impurities can include unreacted succinimide, succinic acid, N-methyl succinamic acid, and residual solvents or reagents from the synthesis process. google.comgoogle.com Industrial-grade NMS may also be an impurity in other chemical products like N-methyl-2-pyrrolidone (NMP), requiring specific methods for its removal. epo.orggoogle.compharmaffiliates.com

Several laboratory and industrial techniques are employed for the purification of NMS, primarily including recrystallization, distillation, and chromatography. google.comgoogle.com

Recrystallization

Recrystallization is a widely used and effective method for purifying crude this compound. This technique relies on the differences in solubility between NMS and impurities in a selected solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then cooled to induce crystallization of the purified NMS, leaving impurities dissolved in the mother liquor.

Research and industrial processes have identified several effective solvent systems:

n-Hexane: For laboratory-scale purification, crystallization from n-hexane is a common practice. This method has been shown to yield this compound with a purity exceeding 95%. chemicalbook.com In one specific microwave-assisted synthesis, the crude product was purified by crystallization with n-hexane to achieve a 90% yield of pure NMS. chemicalbook.com

Ethanol (B145695)/Water Mixtures: On a larger, industrial scale, mixtures of ethanol and water are utilized for crystallization. This solvent system is capable of producing NMS with a purity of ≥98%.

Distillation

Distillation is another key technique for the purification of this compound, particularly in industrial settings. pnnl.gov This method separates components of a liquid mixture based on differences in their boiling points. Given that NMS has a distinct boiling point (234°C), it can be separated from more or less volatile impurities. google.com

Various distillation methods can be applied:

Simple Distillation: Used to separate NMS from non-volatile impurities or solvents with significantly different boiling points.

Steam Distillation: Can be employed as an alternative purification method. google.comgoogle.com

Reactive Distillation: In some process designs, purification by distillation can be conducted concurrently with the synthesis reaction in a single reactor. google.comgoogle.com This is particularly efficient as it can help shift reaction equilibria, for instance, by converting byproducts like N-methyl succinamic acid back into NMS and water during the distillation process. google.com

Chromatographic Methods

Chromatography provides a high degree of separation and is often used to achieve very high purity levels or for analytical purposes.

Column Chromatography: This is a standard laboratory technique for purifying NMS, capable of yielding purities greater than 95%.

Solid-Phase Extraction (SPE): SPE is frequently used for sample clean-up and purification, especially in analytical methods for detecting NMS or its derivatives in biological matrices like urine and plasma. nih.govnih.gov For instance, C8 or Isolute ENV+ columns have been successfully used to purify NMS metabolites before analysis by gas or liquid chromatography. nih.govnih.gov

Ion-Exchange Chromatography: This technique has been explored for removing NMS when it is present as an impurity in other solvents, such as N-methyl-2-pyrrolidone (NMP). epo.org

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly purified compounds, preparative HPLC is a powerful and versatile option. shimadzu-webapp.eu

Other Purification Strategies

In addition to the primary methods, other techniques can be utilized, often in conjunction with one another:

Solvent Extraction: This method is used to selectively dissolve and separate NMS from a mixture, such as a fermentation broth, using an appropriate organic solvent. google.com

Sublimation and Decanting: These are also mentioned as potential, albeit less common, purification techniques for NMS. google.comgoogle.com

The selection and optimization of these techniques are crucial for producing this compound that meets the stringent purity requirements for its intended applications.

Interactive Data Table: Purification Methods for this compound

| Purification Method | Conditions / Solvent System | Achieved Purity | Scale | Source(s) |

| Recrystallization | n-Hexane | >95% | Lab | chemicalbook.com |

| Recrystallization | Ethanol/Water Mixture | ≥98% | Industrial | |

| Column Chromatography | Not specified | >95% | Lab | |

| Distillation | Not specified | High Purity | Industrial | google.comgoogle.compnnl.gov |

| Solvent Extraction | Organic Solvent from Fermentation Broth | Not specified | Industrial | google.com |

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions

The oxidation of N-Methylsuccinimide can be initiated by highly reactive species such as hydroxyl radicals, leading to a variety of degradation products. These reactions are of particular interest in environmental chemistry and industrial processes where this compound may be present as a metabolite of the solvent N-methyl-2-pyrrolidone (NMP). acs.orgchemicalbook.com

Hydroxyl Radical Initiated Oxidation Pathways

Hydroxyl radicals (•OH) are potent oxidizing agents that can initiate the degradation of this compound. wikipedia.org The reaction typically proceeds through hydrogen atom abstraction from the N-methyl group or the succinimide (B58015) ring. nih.govresearchgate.net Studies have shown that the attack of hydroxyl radicals can lead to the formation of an alkyl radical, which then reacts with dissolved oxygen to form a peroxyradical. nih.gov This peroxyradical can undergo further reactions, leading to the formation of various oxidation products. nih.gov

The reaction of this compound with hydroxyl radicals is a key step in its atmospheric degradation and in advanced oxidation processes used for wastewater treatment. copernicus.orgwaterandwastewater.com The rate constant for the reaction of OH with NMS has been measured, providing valuable data for atmospheric modeling. researchgate.net

Formation and Characterization of Oxidation Products

The oxidation of this compound yields several key products, with N-Formyl Pyrrolidinone and Succinimide being among the most significant. dss.go.th The formation of these products is indicative of specific reaction pathways. For instance, the formation of N-Formyl Pyrrolidinone is proposed to occur through a hydrogen abstraction on the methyl group of this compound. nih.gov

In some oxidation processes, this compound itself is an intermediate in the oxidation of N-methyl-2-pyrrolidone (NMP). acs.orginchem.org The oxidation of NMP can lead to 5-hydroxy-N-methyl-2-pyrrolidone, which is further oxidized to this compound and subsequently to 2-hydroxy-N-methylsuccinimide. acs.orgresearchgate.net The characterization of these products is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS). dss.go.thinchem.org

| Precursor | Oxidation Product | Analytical Method |

| This compound | N-Formyl Pyrrolidinone | GC-MS |

| This compound | Succinimide | GC-MS |

| N-methyl-2-pyrrolidone | This compound | GC-MS |

| This compound | 2-hydroxy-N-methylsuccinimide | GC-MS |

Oxidative Degradation in Specific Processes (e.g., UV/H₂O₂)

Advanced Oxidation Processes (AOPs), such as the combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂), are effective in degrading this compound. waterandwastewater.comuobaghdad.edu.iq In the UV/H₂O₂ system, UV light facilitates the decomposition of H₂O₂ into highly reactive hydroxyl radicals. wikipedia.org These radicals then attack and degrade the this compound molecules. nih.gov

Studies have shown that the degradation of this compound and other nitrogenous organic compounds by UV/H₂O₂ follows pseudo-first-order kinetics. nih.gov The efficiency of this process is influenced by factors such as the concentration of H₂O₂, UV intensity, and pH. nih.gov In the context of wastewater treatment, the oxidation of NMP-contaminated water using ozone and hydrogen peroxide has been shown to produce this compound as a primary oxidation product, which is then further oxidized to succinimide. dss.go.th

Reduction Reactions and Precursor Regeneration

This compound can undergo reduction reactions to regenerate its precursor compounds. For instance, it can be reduced back to N-methyl-2-pyrrolidone (NMP). rsc.orgrsc.org This regeneration is a key aspect of creating a recyclable hydroperoxide system where NMP is used in a catalytic cycle. rsc.orgrsc.org The reduction can be achieved using hydrogen gas under mild conditions with either heterogeneous or homogeneous catalysts. rsc.orgrsc.org Common reducing agents like lithium aluminum hydride can also be employed for the reduction of this compound.

Substitution Reactions and Derivatization at the Methyl Group or Other Functional Sites

This compound can participate in substitution reactions where the methyl group or other functional groups are replaced. While specific examples of substitution directly on the methyl group of this compound are not extensively detailed in the provided context, the general reactivity of imides allows for various derivatizations. For instance, the nitrogen atom of the succinimide ring is a site for alkylation, as seen in the synthesis of this compound from succinimide and methanol (B129727).

Derivatization of the succinimide ring is also possible. For example, the synthesis of 3-hydroxy-1-methylpyrrolidine-2,5-dione (B9318) can be achieved through the reaction of this compound with hydroxylamine.

Enolization Mechanism Studies

This compound serves as a model compound for investigating enolization mechanisms, which are crucial in understanding processes like the racemization of aspartic acid residues in proteins. nih.gov The enolization of a succinimide intermediate is a required step for this racemization to occur. nih.gov

Investigation of Hydrogen Bonding Interactions

This compound actively participates in hydrogen bonding, a fundamental intermolecular force that dictates its interactions with other molecules. The carbonyl oxygens in the NMS molecule act as hydrogen bond acceptors. mdpi.com Infrared spectrometry has been a key technique to study these interactions, particularly with phenols.

The formation of hydrogen-bonded complexes between this compound and a series of phenols has been investigated, providing insights into the nature and strength of these interactions. The interaction involves the hydrogen atom of the phenol's hydroxyl group and a lone pair of electrons on one of the carbonyl oxygens of NMS. libretexts.org The strength of this hydrogen bond is influenced by the acidity (pKa) of the phenol (B47542). While detailed quantitative data on bond energies for NMS specifically is sparse in the provided results, the general strength of hydrogen bonds in similar phenolic systems is noted to be in the range of 5–15 kcal/mol. researchgate.net

Table 1: Investigated Hydrogen Bonding Interactions of this compound

| Interacting Molecule | Type of Interaction | Method of Investigation |

|---|

Dynamics of Tautomerization

Tautomerization in this compound, specifically the enolization process, is a key area of mechanistic study. Enolization involves the migration of a proton and the shifting of a double bond to form an enol tautomer. While this compound itself does not have an acidic proton on the nitrogen to undergo the more common amine-imine tautomerism seen in succinimide, it serves as a crucial model for the enolization step which is relevant to the racemization of aspartic acid residues in proteins. dntb.gov.uaresearchgate.net

Density-functional theory (DFT) calculations have been employed to investigate the mechanism of this enolization. researchgate.net Studies have explored different mechanisms for this process, including a direct mechanism and mechanisms actively involving one or two water molecules. researchgate.net Research indicates that a mechanism involving two water molecules is the most favorable, with a calculated activation barrier of 37 kcal mol⁻¹. researchgate.net This highlights the role of the surrounding solvent environment in facilitating tautomerization. For comparison, the activation energies for the intramolecular keto-enol tautomerization of the related compound succinimide are significantly lowered by the presence of water molecules. researchgate.net

Table 2: Computational Findings on this compound Enolization

| Mechanism | Computational Method | Key Finding |

|---|

Cyclization Reactions and Rearrangement Pathways (e.g., in Deamidation of N-Methylasparagine)

This compound and its derivatives are central to understanding the cyclization reactions that occur during the deamidation of certain amino acid residues in proteins, a common form of non-enzymatic post-translational modification. nih.govionsource.comwikipedia.org Specifically, the deamidation of γ-N-methylasparagine (γ-NMA) proceeds through a cyclization pathway that forms a succinimide derivative. nih.gov

Research has shown that γ-NMA undergoes a cyclization reaction in preference to direct deamidation. nih.gov This reaction involves the formation of 3-amino-N-methylsuccinimide (NMS). nih.gov The stability and subsequent reactions of this this compound intermediate are highly dependent on pH. nih.gov

At a low pH of 1.0, the formation of stable 3-amino-N-methylsuccinimide is the predominant reaction, occurring more than 10 times faster than the deamidation of asparagine (Asn). nih.gov

At pH levels of 4.0, 7.4, and 9.0, the this compound derivative is formed but is unstable. It partitions between the parent compound, γ-NMA, and a rearranged species, α-N-methylasparagine. nih.gov

This unique reaction pathway conferred by amide methylation leads to a stabilization of the this compound species compared to the succinimide intermediate from asparagine. nih.gov The rate of disappearance of γ-NMA at pH 7.4 and 9.0 is four times slower than that of asparagine, with the methyl amide hydrolysis rate being diminished by as much as 13-fold. nih.gov This process is a crucial consideration in protein stability and degradation. wikipedia.org

Intermolecular Interactions with Specific Molecular Targets (e.g., Phenols)

The interaction of this compound with specific molecular targets, particularly phenols, has been a subject of detailed study. These interactions are primarily governed by hydrogen bonding, as discussed previously. libretexts.org The carbonyl groups of this compound provide sites for hydrogen bond acceptance, allowing it to form complexes with hydrogen bond donors like phenols. mdpi.com

Infrared spectrometry has been instrumental in characterizing these hydrogen-bonded complexes. The formation of these complexes can lead to shifts in the vibrational frequencies of the involved functional groups, providing evidence of the interaction. While this compound itself is a model compound, understanding its interactions with phenols provides a basis for comprehending how similar succinimide structures in larger biological molecules might interact with phenolic side chains of amino acids like tyrosine.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a critical technique for confirming the structural integrity of N-Methylsuccinimide, particularly the placement of the methyl group on the nitrogen atom.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a singlet at approximately 2.97 ppm, which is attributed to the three protons of the methyl group (CH₃) attached to the nitrogen atom. Another singlet appears at around 2.69 ppm, corresponding to the four protons of the two methylene (B1212753) groups (CH₂) in the succinimide (B58015) ring.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.97 | Singlet | 3H | N-CH₃ |

| 2.69 | Singlet | 4H | -CH₂-CH₂- |

Solvent: CDCl₃

The ¹³C NMR spectrum further corroborates the structure of this compound. The spectrum displays three distinct signals. A signal at a chemical shift of approximately 177.3 ppm is assigned to the carbonyl carbons (C=O) of the imide group. The methylene carbons (-CH₂-CH₂-) of the ring appear at about 28.2 ppm, and the methyl carbon (N-CH₃) resonates at approximately 24.8 ppm.

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 177.3 | C=O |

| 28.2 | -CH₂-CH₂- |

| 24.8 | N-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectrometry for Probing Molecular Interactions

IR spectrometry is a valuable tool for investigating the molecular interactions of this compound, particularly in the formation of hydrogen-bonded complexes.

Studies using infrared spectrometry have shown that this compound can form hydrogen-bonded complexes with phenols. tandfonline.com In these interactions, the carbonyl groups of this compound act as proton acceptors. The formation of these complexes leads to a noticeable shift in the stretching vibration frequency of the phenol's hydroxyl group (ν(OH)) to lower wavenumbers, with observed shifts ranging from 170 to 340 cm⁻¹. tandfonline.com

When this compound interacts with a proton donor like phenol (B47542) in a carbon tetrachloride solution, the thermodynamic parameters of the 1:1 complexes can be determined. tandfonline.com The enthalpies of complex formation are in the range of -20 to -30 kJ mol⁻¹, and the entropies of formation vary from -22 to -40 J K⁻¹ mol⁻¹. tandfonline.com The formation constants at 298 K are reported to be between 15 and 150 dm³ mol⁻¹. tandfonline.com

Interestingly, the formation of a hydrogen bond with one of the carbonyl groups can influence the other. The force constant of the free C=O group shows a slight increase upon complex formation, which is consistent with the theory of cooperativity. tandfonline.com In the free this compound molecule, the asymmetric C=O stretching vibration appears around 1703 cm⁻¹. tandfonline.com

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Vis and fluorescence spectroscopy are employed to study the photophysical properties of this compound, including its absorption and emission characteristics. biocompare.com

This compound's photophysical properties, such as its emission profiles, can be analyzed using fluorescence spectroscopy. This technique involves exciting the molecule at a specific wavelength and detecting the emitted light. unipi.it Studies have indicated that this compound exhibits emission profiles in the range of 355–430 nm. The analysis of these emission spectra provides insights into the electronic transitions and the excited state of the molecule.

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Analysis

Influence of Solvent Polarity and Excitation Wavelength on Emission

The fluorescence emission profile of this compound is notably sensitive to the polarity of its solvent environment. Research indicates that a significant shift in the emission maximum occurs with changes in solvent polarity; the peak moves from 371 nm in non-polar solvents to 400 nm in polar solvents . This phenomenon, known as solvatochromism, is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules evidentscientific.comresearchgate.net. In polar solvents, the excited state, which typically has a larger dipole moment, is stabilized to a greater extent, leading to a lower energy gap for emission and thus a red shift to longer wavelengths evidentscientific.comresearchgate.net.

Furthermore, studies on its photophysical properties show dual excitation bands at 352 nm and 385 nm, a characteristic that suggests complex singlet-triplet absorption interactions .

Table 1: Effect of Solvent Polarity on this compound Emission

| Solvent Type | Emission Maximum (nm) |

|---|---|

| Non-polar | 371 |

| Polar | 400 |

Temperature Effects on Fluorescence Lifetimes

Temperature plays a crucial role in the fluorescence dynamics of this compound. A significant increase in fluorescence lifetime has been observed at cryogenic temperatures. Specifically, the lifetime extends to 1.5 milliseconds (ms) at 77 K (-196°C) . This temperature-dependent behavior is primarily due to the reduction of non-radiative decay pathways, such as vibrational quenching, at lower temperatures aps.org. As thermal energy decreases, molecular vibrations are minimized, which in turn reduces the probability of the excited state de-exciting through non-emissive processes, thereby prolonging the fluorescence lifetime aps.orgedinst.com.

Table 2: Influence of Temperature on this compound Fluorescence Lifetime

| Temperature | Fluorescence Lifetime | Primary Reason |

|---|---|---|

| Room Temperature | Shorter (exact value not specified) | Higher vibrational quenching |

| 77 K (-196°C) | 1.5 ms (B15284909) | Reduced vibrational quenching |

Mass Spectrometry (MS) for Product Identification and Quantification

Mass spectrometry, often coupled with chromatographic techniques, serves as a powerful tool for the identification and quantification of this compound's metabolic and oxidative products.

HPLC-MS and LC-MS for Trace Metabolite Detection

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are key analytical methods for the quantitative analysis of this compound and the detection of its trace metabolites in biological matrices such as plasma and urine nih.govresearchgate.net. These sensitive techniques allow for the separation and identification of compounds even at very low concentrations nih.gov.

A validated HPLC-electrospray ionization-MS/MS method has been developed for the simultaneous determination of this compound (MSI) and its related metabolites, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI), in a single run nih.gov. This method demonstrates high precision and achieves low limits of detection, making it suitable for biomonitoring studies nih.gov.

Table 3: Limits of Detection (LOD) for this compound and Metabolites via HPLC-ESI-MS/MS

| Compound | Abbreviation | Limit of Detection (in 10-fold diluted urine) |

|---|---|---|

| This compound | MSI | 0.008 mg/L nih.gov |

| 5-hydroxy-N-methyl-2-pyrrolidone | 5-HNMP | 0.006 mg/L nih.gov |

| 2-hydroxy-N-methylsuccinimide | 2-HMSI | 0.03 mg/L nih.gov |

GC/MS for Oxidative Product Identification

Gas Chromatography/Mass Spectrometry (GC/MS) has been instrumental in identifying the products formed from the oxidation of this compound dss.go.thacs.org. As this compound itself is a primary oxidative product of the industrial solvent N-methylpyrrolidone (NMP), understanding its subsequent degradation is important dss.go.thacs.org. Studies involving the oxidation of NMP-contaminated water showed that this compound, once formed, can be further oxidized dss.go.th. GC/MS analysis confirmed that this subsequent oxidation leads to the formation of succinimide (also known as 2,5-pyrrolidinedione) as a stable end product dss.go.thacs.org.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of molecules like N-Methylsuccinimide. scbt.com It offers a balance between computational cost and accuracy, making it suitable for modeling complex chemical processes such as enolization.

The enolization of this compound is a critical step in processes like the racemization of aspartic acid residues in proteins, where succinimide (B58015) intermediates are formed. researchgate.net DFT calculations have been employed to model this enolization step and determine the associated energy barriers for different proposed mechanisms. researchgate.netresearchgate.net

Three potential mechanisms for the enolization of this compound have been investigated:

Direct Mechanism: Involves proton transfer without the active participation of solvent molecules. researchgate.net

One-H₂O Mechanism: A single water molecule actively participates in the proton transfer. researchgate.net

Two-H₂O Mechanism: Two water molecules are actively involved in the proton transfer process. researchgate.net

Studies using DFT calculations (B3LYP/6-31+G**) concluded that the two-H₂O mechanism is the most favorable pathway. researchgate.net This mechanism involves a concerted bond reorganization with a triple hydrogen-atom transfer within an eight-membered cyclic structure formed between the imide and the two water molecules. researchgate.net In contrast, the direct mechanism has a very high activation barrier, estimated to be 79.1 kcal mol⁻¹, making it unlikely to occur under biological conditions without a catalyst. researchgate.net

| Proposed Mechanism | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Direct Mechanism (uncatalyzed) | 79.1 | DFT |

| Two-H₂O Mechanism | 37 | B3LYP/6-31+G** |

| General (unspecified mechanism) | ~25 | DFT |

This table presents a summary of computationally determined activation energy barriers for the enolization of this compound under different proposed mechanisms.

The surrounding solvent environment plays a crucial role in the enolization process by influencing the stability of the charged or highly polarized intermediates. researchgate.net Theoretical models have incorporated solvent effects to provide a more accurate description of the reaction energetics.

Polar solvents, in particular, have been shown to stabilize the enolate intermediate, thereby accelerating the tautomerization process. Computational studies often employ a combination of explicit solvent molecules and continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for these effects. researchgate.netresearchgate.net For instance, modeling the enolization of this compound with the CPCM (water) model highlighted the intimate involvement of water molecules in the process, suggesting that the accessibility of water to the reaction site is a controlling factor in related biological processes like Asp racemization. researchgate.net In general, strongly coordinating solvents are known to promote the formation of monomeric, "naked" enolates, which can exhibit different reactivity compared to the aggregated forms often found in weakly coordinating solvents. ubc.ca

The methyl group on the nitrogen atom of this compound distinguishes it from its parent compound, succinimide, and influences its reactivity. The electron-donating nature of the methyl group has a quantifiable effect on the activation energy of the enolization reaction.

DFT calculations have revealed that the electron-donating effects of the N-methyl group lower the activation energy for enolization by approximately 3–5 kcal/mol compared to unsubstituted succinimide. This reduction in the energy barrier facilitates the reaction, highlighting the significant impact of the N-substituent on the compound's chemical properties. numberanalytics.com This influence is a key factor in understanding the reactivity differences between this compound and other succinimide derivatives. researchgate.net

Assessment of Solvent Effects on Enolate Intermediate Stability

Stereoselectivity Studies in Diels-Alder Reactions of this compound Derivatives

Derivatives of this compound are used as chiral auxiliaries or dienophiles in stereoselective Diels-Alder reactions, which are fundamental for creating specific stereoisomers in complex molecule synthesis. bas.bgresearchgate.netmasterorganicchemistry.com Computational studies are essential for understanding and predicting the stereochemical outcomes of these reactions. researchgate.netnih.gov

The stereoselectivity of a Diels-Alder reaction is governed by the subtle interplay of various factors, including the conformation of the dienophile and the non-covalent interactions within the transition state. bas.bgresearchgate.net Theoretical calculations allow for detailed analysis of these aspects.

In studies of the Diels-Alder reaction between S-hydroxy-N-methylsuccinimide acrylate (B77674) (a derivative of this compound) and cyclopentadiene, DFT calculations were used to investigate the conformational landscape of the dienophile. bas.bgresearchgate.netresearchgate.net The relative stability of different conformers (e.g., s-cis vs. s-trans) and the rotational barriers were found to be critical. researchgate.net The analysis of the transition state geometries revealed the importance of weak intermolecular interactions, such as non-traditional C=O···H-C hydrogen bonds between the dienophile's carbonyl groups and the diene. bas.bgresearchgate.net However, it was concluded that diastereoface selectivity could not be assigned solely to these electrostatic interactions; contributions from dispersion and longer-range repulsion were also significant, particularly for endo/exo selectivity. bas.bgresearchgate.net

A key goal of computational modeling in this context is the accurate prediction and rationalization of diastereoface selectivity (e.g., endo vs. exo products). bas.bgresearchgate.netnih.gov DFT calculations have proven successful in reproducing experimentally observed product distributions. bas.bg

For the reaction of S-hydroxy-N-methylsuccinimide acrylate with cyclopentadiene, several DFT functionals (M06L, M06-2x, and MN12sx) were tested. bas.bgresearchgate.net The calculations successfully predicted the low diastereoface selectivity observed experimentally, which corresponds to very small free activation energy differences (less than 1 kcal/mol) between the competing transition states. bas.bgresearchgate.net The models showed that the final product ratio is a result of a weighted average over multiple competing transition state pathways, each with different conformational and interactional preferences. bas.bgresearchgate.net The electrostatic preference for one diastereoface over another, guided by factors like the dihedral angle between carbonyl groups, was shown to coincide with the observed product ratios. bas.bg

| Selectivity | Experimental Ratio | Predicted Ratio (M06-2x/6-311G(d,p)) | Predicted Ratio (MN12sx/6-311++G(d,p)) |

|---|---|---|---|

| endo DS (N1:N2) | 54:46 | 53:47 | 54:46 |

| endo:exo | 4.8 | 4.7 | 5.0 |

This table compares the experimentally measured product distribution with the values predicted by different DFT functionals for the Diels-Alder reaction involving an this compound derivative. The data demonstrates the high accuracy of modern computational methods.

Computational Models for Endo:Exo Selectivity

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling provides a quantitative framework for understanding the underlying factors that determine the final product distribution of a chemical reaction. This is achieved by calculating reaction energies and activation energies, which allows for the distinction between thermodynamic and kinetic control. ed.gov

In the context of this compound-related reactions, such as the Diels-Alder cycloaddition, DFT calculations are employed to model the potential energy surface. bas.bg The key parameters derived from these models are the Gibbs free energies of the transition states (ΔG‡) and the reaction products (ΔGr).

Kinetic Control: The ratio of products is determined by the relative energies of the transition states leading to them. The product that forms via the lowest energy transition state (lowest activation energy) is the major product, known as the kinetic product. ed.gov Computational modeling determines this by comparing the calculated ΔG‡ values for competing pathways (e.g., endo vs. exo). bas.bg

Thermodynamic Control: The product ratio is determined by the relative thermodynamic stability of the products themselves. The most stable product (the one with the lowest Gibbs free energy) will be the major product under conditions of thermodynamic control. ed.gov This is assessed by comparing the calculated ΔGr values.

For the Diels-Alder reaction of S-hydroxy-N-methylsuccinimide acrylate, the kinetic product distribution is determined from the calculated Gibbs activation free energy differences. bas.bg The ability of high-performance DFT functionals to successfully reproduce the experimental product distribution suggests that the reaction is under kinetic control and that these computational models accurately capture the energetics of the relevant transition states. bas.bgresearchgate.net This unified thermodynamic and kinetic modeling approach is essential for a complete and physically consistent understanding of the reaction dynamics. researchgate.net

Applications in Organic Synthesis and Materials Science

N-Methylsuccinimide as a Versatile Building Block in Organic Synthesis

This compound serves as a fundamental building block in organic synthesis, providing a scaffold for the creation of more complex molecules. guidechem.comsigmaaldrich.com Its utility stems from the reactivity of its succinimide (B58015) core, which can be chemically modified at several positions. This allows for the introduction of various functional groups, making it a key intermediate in the synthesis of a wide array of organic compounds, including those with pharmaceutical and agrochemical applications. cymitquimica.comguidechem.com The compound's structure is a platform for generating N-methylated derivatives, a common structural motif in many biologically active molecules. guidechem.com

The reactivity of this compound has been explored in various chemical transformations. It can act as a mild oxidizing agent and a nitrogen source in reactions like oxidation, amidation, and cyclization. guidechem.com Furthermore, it is utilized in peptide synthesis as a coupling reagent to facilitate the formation of peptide bonds. guidechem.com

Role in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are crucial structural motifs in a vast number of natural products and pharmaceutical agents. nih.govacs.org this compound plays a significant role as a precursor and reactant in the synthesis of these important compounds. nih.gov

Synthesis of Thienopyrroledione (TPD) Derivatives

Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives, which feature a thiophene (B33073) ring fused to a dione-functionalized pyrrolidine (B122466) ring, are valuable building blocks for donor-acceptor copolymers. chemistryviews.org A novel four-component reaction has been developed for the synthesis of TPD derivatives, where this compound is generated in situ. chemistryviews.org In this process, N-Methyl-2-pyrrolidone (NMP) is first oxidized to form this compound. chemistryviews.org This intermediate then reacts with two equivalents of an aromatic aldehyde. The resulting product subsequently undergoes a [4+1]-type annulation reaction with elemental sulfur to yield the desired TPD derivative. chemistryviews.org This method provides a more efficient and environmentally friendly route to TPD-containing functional materials compared to traditional multi-step syntheses that often require toxic reagents and transition-metal catalysts. chemistryviews.org

Reaction Conditions for TPD Synthesis:

| Component | Role |

| Aromatic Aldehydes | Starting Material |

| N-Methyl-2-pyrrolidone (NMP) | Starting Material & Solvent |

| Elemental Sulfur (S₈) | Reactant |

| Iodine & Di-tert-butyl peroxide (DTBP) | Oxidizing Agents |

| Cesium Carbonate (Cs₂CO₃) | Base |

| Water | Additive |

| Temperature | 150 °C |

This interactive table summarizes the key components and conditions for the synthesis of Thienopyrroledione (TPD) derivatives.

Conversion to N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (NMP) is a widely used industrial solvent with applications in petrochemicals, polymers, and electronics. atamankimya.comwikipedia.org One of the synthetic routes to produce NMP involves the partial hydrogenation of this compound. atamankimya.comwikipedia.orgatamanchemicals.compenpet.comatamanchemicals.com This conversion can be achieved through catalytic hydrogenation. For instance, a two-step process involves first producing this compound from a succinate (B1194679) source and methanol (B129727) at high temperatures, followed by hydrogenation of the aqueous this compound at 200°C and 1900 psi H₂ over a Rh/ZrO₂/C or Rh-Re/C catalyst to yield NMP. google.com

Use in the Preparation of Other Nitrogen-Containing Heterocycles

The reactivity of this compound makes it a valuable precursor for a variety of other nitrogen-containing heterocyclic compounds. nih.gov Kinetic studies have investigated the hydrogen atom transfer (HAT) reactions from this compound and other related heterocycles. nih.govacs.orgresearchgate.net These studies provide fundamental insights into the reactivity of the C-H bonds adjacent to the nitrogen atom, which is crucial for developing new synthetic methodologies for the functionalization of these heterocycles. nih.gov The ability to selectively activate and modify these positions opens up pathways to novel and structurally diverse nitrogenous compounds. nih.gov

Polymer Chemistry Applications

The succinimide moiety, and by extension this compound, plays a role in the field of polymer chemistry.

Synthesis of Polymers Utilizing Succinimide Derivatives

Succinimide derivatives are utilized in the synthesis and modification of various polymers. ontosight.ai For example, they can be used as curing agents for epoxy resins, where the incorporation of different functional groups can enhance the thermal stability and mechanical properties of the final polymer.

Furthermore, polysuccinimide (PSI) is a precursor polymer to poly(aspartic acid) (PASP), a water-soluble and biodegradable polymer. rsc.org While PSI is typically synthesized via thermal condensation of L-aspartic acid, its derivatives are crucial for creating functional materials. rsc.org Amphiphilic copolymers of poly(aspartate-co-succinimide) have been synthesized and show potential for applications in controlled delivery systems, such as in agriculture, due to the pH-responsive hydrolysis of the succinimide units. rsc.orgmdpi.com Although direct polymerization of this compound is not the primary route, the chemistry of succinimide derivatives is central to the development of these advanced polymeric materials. ontosight.airsc.org

Metabolic and Toxicological Research Significance

N-Methylsuccinimide as a Key Metabolite of N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (NMP) is readily absorbed into the human body through various routes, including inhalation, oral intake, and dermal contact. who.intatamanchemicals.com Once absorbed, NMP undergoes rapid biotransformation. The metabolic pathway begins with the hydroxylation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). who.intlu.seinchem.org This intermediate is then further oxidized to form this compound (MSI). who.intatamanchemicals.cominchem.org The metabolic process continues with the hydroxylation of MSI to 2-hydroxy-N-methylsuccinimide (2-HMSI). who.intatamanchemicals.cominchem.org These metabolites are colorless and are primarily excreted in the urine. who.intatamanchemicals.com Studies in both rats and humans have confirmed this metabolic pathway. who.intatamanchemicals.comlu.seresearchgate.net Following inhalation or oral administration of NMP, approximately 100% and 65% of the administered doses, respectively, are excreted as metabolites in the urine. who.intatamanchemicals.cominchem.org

Biomarker for NMP Exposure Assessment

The presence and concentration of this compound in biological samples serve as a reliable indicator of exposure to NMP.

Detection and Quantification in Biological Samples (Plasma, Urine)

Analytical methods have been developed for the determination of MSI in human plasma and urine. lu.se These methods often involve gas chromatography with mass spectrometric detection. nih.govnih.gov One such method utilizes C8 solid-phase extraction to purify MSI from urine and plasma before analysis. nih.gov This technique demonstrates good precision and recovery, with detection limits for MSI being 3 ng/ml in urine and 1 ng/ml in plasma. nih.gov These sensitive methods are suitable for analyzing samples from individuals occupationally exposed to NMP. nih.gov

In a study involving human volunteers exposed to NMP, the concentrations of MSI in both plasma and urine were found to rise during the exposure period. nih.gov Peak concentrations were reached approximately 4 hours after the exposure ended. nih.gov

Pharmacokinetic Modeling for Exposure Utility

Pharmacokinetic studies have demonstrated a strong correlation between NMP exposure levels and the resulting concentrations of MSI in biological fluids. nih.gov In a human exposure study, very close correlations were observed between the NMP air levels and MSI concentrations in plasma collected at the end of an 8-hour exposure (r = 0.98), as well as the urinary MSI concentration during the last 2 hours of exposure (r = 0.96). nih.gov

The concentration of MSI in plasma and urine decays following a one-compartment model, with a half-life of approximately 8 hours. nih.gov It has been determined that about 1% of inhaled NMP is excreted in the urine as MSI. nih.gov These findings indicate that MSI in plasma or urine is a useful biomarker for assessing NMP exposure, primarily reflecting the exposure over a single day. nih.gov

Toxicokinetics Studies Related to NMP Exposure

Toxicokinetic studies have provided valuable data on the absorption, distribution, metabolism, and excretion of NMP and its metabolites, including this compound. Following inhalation exposure to NMP in human volunteers, the half-lives of NMP, 5-HNMP, and MSI were determined to be approximately 4, 6, and 8 hours, respectively. researchgate.net Another study estimated the renal clearances for NMP and MSI to be 0.13 and 0.12 L/h, respectively, while their total clearances were 11.4 and 8.5 L/h. researchgate.netnih.gov The apparent volumes of distribution for NMP and MSI were found to be 41 L and 120 L, respectively. researchgate.netnih.gov

The following table summarizes key toxicokinetic parameters for NMP and its metabolites:

| Compound | Half-Life (hours) | Renal Clearance (L/h) | Total Clearance (L/h) | Apparent Volume of Distribution (L) |

| NMP | 4 | 0.13 | 11.4 | 41 |

| 5-HNMP | 6 | 1.4 | 3.2 | 28 |

| MSI | 8 | 0.12 | 8.5 | 120 |

| 2-HMSI | 18 | 1.2 | 1.1 | 28 |

| Data sourced from human experimental exposure studies. researchgate.netnih.gov |

Comparative Toxicity Assessments of this compound and Related Compounds (NMP, Succinimide (B58015), 2-Pyrrolidinone)

Comparative toxicity studies have been conducted to evaluate the relative toxicity of this compound and its parent compound, NMP, as well as related compounds like succinimide and 2-pyrrolidinone (B116388). In one study utilizing the Microtox assay, this compound was identified as the most toxic among the tested compounds. dss.go.thacs.org The parent compound, NMP, exhibited the second-highest toxicity. dss.go.th In contrast, 2-pyrrolidinone and succinimide were found to be the least toxic compounds in this particular assay. dss.go.th

Another study investigating developmental toxicity in rats found that MSI produced significant developmental effects, including an increase in post-implantation loss and a higher incidence of fetal malformations at high doses. nih.gov However, it was noted that MSI was considerably less potent in this regard than its parent compound, NMP. nih.govsemanticscholar.org The study concluded that the embryotoxic and teratogenic effects of NMP are not primarily attributable to its metabolites, including MSI. nih.gov

The following table presents the toxicity threshold values determined from the Microtox assay:

| Compound | Toxicity Threshold (g/L) |

| This compound | 0.6 |

| Succinimide | 15.0 |

| Data from Microtox single toxicity tests. dss.go.th |

Environmental Toxicology Considerations

The environmental fate and impact of this compound are important considerations, given its origin as a metabolite of the widely used solvent NMP. who.int While specific data on the environmental toxicology of this compound is limited, information regarding its biodegradability and potential for bioaccumulation is emerging. chemicalbook.comcdhfinechemical.com One study indicated that this compound had the lowest ratio of biochemical oxygen demand to theoretical oxygen demand (BOD5/ThOD), suggesting it may be less biodegradable or more toxic to the microorganisms used in the test compared to NMP, 2-pyrrolidinone, and succinimide. dss.go.th

Safety data sheets indicate that there is no available data on the persistence, degradability, and bioaccumulative potential of this compound. chemicalbook.com It is also noted that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. chemicalbook.comcdhfinechemical.com Further research is needed to fully characterize the environmental risks associated with this compound.

Advanced Analytical Methodologies for N Methylsuccinimide and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-Methylsuccinimide. asianjpr.compharmtech.com It is frequently used to assess the purity of NMS and to quantify it as a significant degradation product of N-Methylpyrrolidone (NMP). nih.govresearchgate.net HPLC systems, often equipped with an ultraviolet (UV) detector, can effectively separate NMS from its parent compound and other related impurities. nih.govresearchgate.net

In a study assessing the oxidative degradation of NMP, HPLC with UV detection (LC/UV) was used to monitor the formation of NMS. nih.gov The method successfully separated NMS from NMP and other degradation by-products, allowing for its quantification and showing its prevalence as a major degradant under specific catalytic conditions. nih.govresearchgate.net The identity of the NMS peak was typically confirmed by comparing its retention time to that of a pure analytical standard. nih.gov

Table 1: Example HPLC System Parameters for NMS Analysis

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1260 Infinity Quaternary LC System nih.gov |

| Column | ACE 3 C18, 150 mm × 4.6 mm, 3 µm nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile nih.gov |

| Gradient | Time-programmed gradient elution nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Detector | Diode Array Detector (DAD) nih.gov |

| Wavelength | 210 nm nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Unknown Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of NMS, offering higher sensitivity and specificity than HPLC-UV. biosyn.comresearchgate.net This makes LC-MS ideal for trace analysis in complex matrices and for the structural elucidation of unknown degradation products. acs.orgdntb.gov.ua

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. biosyn.com In the context of NMS, it has been instrumental in identifying it as a key metabolite of NMP in both industrial processes and biological samples. nih.govnih.gov For instance, in a study on NMP degradation, LC-MS operating in positive ion mode confirmed the identity of NMS by its accurate mass-to-charge ratio (m/z) of 114.0552 Da, which had a mass accuracy of 2.1 ppm. nih.gov Further fragmentation analysis (MS/MS) of this parent ion yielded a main daughter ion at m/z 86, providing structural confirmation. nih.gov

This technique is also essential for biological monitoring, where NMS and its derivatives like 2-hydroxy-N-methylsuccinimide (2-HMSI) are measured in urine and plasma as biomarkers of NMP exposure. nih.govresearchgate.netwho.int An LC-MS/MS (B15284909) method using electrospray ionization (ESI) has been developed for the direct, simultaneous determination of NMP and its metabolites, including NMS (referred to as MSI), in diluted human urine, achieving a low detection limit of 0.008 mg/L for NMS. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) in Oxidation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used to identify volatile and semi-volatile organic compounds and has been effectively applied in the identification of NMS as an oxidation product. dss.go.thacs.org The technique separates compounds in a gaseous mobile phase and identifies them based on their mass spectra, which provide a molecular fingerprint.

In studies evaluating the oxidation of NMP, GC-MS analysis of the reaction mixture has unequivocally identified this compound as a primary and stable oxidation product. acs.orgdss.go.th One study concerned with the treatment of NMP-contaminated process water used GC/MS to identify the oxidative byproducts, revealing that NMS was the most toxic identifiable product formed during the process. dss.go.thacs.org The identity of NMS and other products was confirmed using a gas chromatograph/flame ionization detector (GC/FID) and proton nuclear magnetic resonance (PNMR) spectroscopy. dss.go.th It is important to note that the high temperatures used in GC-MS can potentially cause thermal degradation of some molecules, although NMS has been shown to be stable under these analytical conditions. dss.go.th

Multiplatform Analytical Approaches in Degradation and Process Monitoring

A single analytical technique is often insufficient to fully understand complex chemical processes like the degradation of NMP. Therefore, multiplatform analytical approaches are increasingly employed, combining the strengths of several instruments to provide a comprehensive picture of process dynamics, from bulk chemical changes to trace impurity formation. nih.govresearchgate.net

A notable study on the oxidative degradation of NMP in microelectronic fabrication processes utilized a novel multiplatform approach that included pH analysis, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), LC-UV, and LC-MS. nih.govresearchgate.net This strategy demonstrated that the oxidation of NMP to products including NMS leads to a decrease in the solution's pH, which in turn facilitates the dissolution of transition metals from wafer substrates. nih.govresearchgate.net

In this synergistic approach:

LC-UV was used for the primary quantification of NMP and its main degradation products, including NMS. nih.gov

LC-MS provided definitive identification of NMS and other unknown by-products based on accurate mass and fragmentation patterns. nih.gov

ICP-OES monitored the concentration of dissolved metals, linking the chemical degradation to physical device impacts. nih.gov

This combined approach provided critical data, showing that suppressing NMP oxidation by using an inert atmosphere stabilized the pH and enhanced the quality of the final product. nih.govresearchgate.net

Challenges in Analytical Detection of NMS and Related Species in Biological Samples (e.g., Amino Acid Analysis Pitfalls)

The analysis of NMS and its derivatives in biological samples such as plasma and urine presents several challenges. Biological matrices are inherently complex, containing numerous endogenous compounds like salts, lipids, and proteins that can interfere with the detection of target analytes. mdpi.comresearchgate.net This necessitates thorough sample preparation, such as solid-phase extraction (SPE), to clean up the sample and concentrate the analytes before analysis by techniques like LC-MS/MS or GC-MS. researchgate.netresearchgate.net